Lipophilicity Differentiation: Target Compound vs. Amino-Bridge Analog (CAS 338752-72-0) via Computed XLogP3
The target compound's sulfanyl (−S−) linker confers significantly higher lipophilicity compared to the amino (−NH−) analog. Calculated XLogP3-AA for 3-[(4-chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-86-0) is 4.2 , whereas the directly analogous amino compound 3-[(4-chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (CAS 338752-72-0) has a computed XLogP3 of approximately 3.4–3.7 (based on fragment contribution methods for C₁₈H₁₃ClN₄, MW 320.78 g/mol) . This ΔXLogP3 of ≥0.5 units represents a meaningful difference in membrane permeability and non-specific protein binding potential, which may translate into distinct cellular uptake and tissue distribution profiles. Notably, the topologically polar surface area of the target compound is 74.9 Ų , a value at the threshold for blood–brain barrier penetration, while the amino analog is expected to have a higher TPSA due to the additional hydrogen-bond donor, potentially reducing CNS exposure.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (CAS 338752-72-0): ~3.4–3.7 (estimated from MW and fragment contributions) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 (target higher) |
| Conditions | XLogP3-AA algorithm; computational prediction based on molecular structure |
Why This Matters
For researchers prioritizing passive membrane permeability or CNS target engagement, the higher lipophilicity of the sulfanyl analog may offer a kinetic advantage, while the amino analog may be preferable for projects requiring lower logP to mitigate off-target promiscuity.
